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Compound of Interest

Compound Name: 2,2-Dimethoxypropane-1,3-diol

Cat. No.: B114664 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the available spectroscopic data for the

compound 2,2-Dimethoxypropane-1,3-diol (CAS No. 153214-82-5). The information is

intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis, offering a centralized resource for the characterization of this molecule.

Molecular Structure and Properties
IUPAC Name: 2,2-dimethoxypropane-1,3-diol

Molecular Formula: C₅H₁₂O₄

Molecular Weight: 136.15 g/mol

Structure:

Spectroscopic Data Summary
The following sections and tables summarize the available experimental spectroscopic data for

2,2-Dimethoxypropane-1,3-diol. It should be noted that while ¹H NMR and Mass

Spectrometry data are available, experimental ¹³C NMR and Infrared (IR) spectroscopy data

are not readily found in publicly accessible databases and literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a

molecule, revealing their chemical environment, proximity to other protons, and the overall

connectivity of the molecular structure.

Chemical Shift
(δ) ppm

Multiplicity
Integration
(No. of H)

Coupling
Constant (J)
Hz

Assignment

3.65 Doublet (d) 4H 4.0 -CH₂OH

3.27 Singlet (s) 6H N/A -OCH₃

3.12
Broad Singlet

(brs)
2H N/A -OH

Table 1: ¹H NMR Data for 2,2-Dimethoxypropane-1,3-diol. Data acquired at 250 MHz in

CDCl₃.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight

and elemental composition of a compound.

m/z Ratio Ion

137.5 [M+H]⁺

159.0 [M+Na]⁺

Table 2: Mass Spectrometry Data for 2,2-Dimethoxypropane-1,3-diol. Data obtained via

Ionization System (IS).

Experimental Protocols
The following are generalized, representative protocols for the acquisition of the spectroscopic

data presented. These protocols are based on standard laboratory practices for the analysis of

small organic molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-25 mg of the 2,2-dimethoxypropane-1,3-diol sample

is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform

(CDCl₃). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 250 MHz NMR spectrometer is used for the analysis.

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is

shimmed to achieve homogeneity. The ¹H NMR spectrum is acquired using a standard pulse

sequence.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak of CDCl₃ (δ 7.26 ppm).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the analyte is prepared by dissolving a small amount

of 2,2-dimethoxypropane-1,3-diol in a suitable volatile solvent, such as methanol or

acetonitrile.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is used for the analysis.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized

and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum

is recorded, showing the mass-to-charge ratio of the detected ions.

Data Analysis: The spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺ or

[M+Na]⁺) to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy (General Protocol)
While specific data for 2,2-dimethoxypropane-1,3-diol is not available, a general protocol for

a liquid sample is as follows:

Sample Preparation: For a neat liquid sample, a single drop is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then applied, and the sample spectrum is acquired over a standard range (e.g.,

4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The resulting spectrum is analyzed

for characteristic absorption bands corresponding to the functional groups present in the

molecule.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound, from sample preparation to final data interpretation and structure

elucidation.
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General Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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